REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([N:11]1[CH2:14][CH2:13][C@H:12]1[C:15](O)=O)=[O:10])[C:2]1[CH:7]=CC=C[CH:3]=1.N1CC[C@H:19]1C(O)=O.C(Cl)[Cl:26]>>[CH2:1]([O:8][C:9]([Cl:26])=[O:10])[CH:2]([CH3:7])[CH3:3].[CH3:19][CH:12]1[CH2:15][CH2:9][NH:11][CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1[C@@H](CC1)C(=O)O
|
Name
|
Z-(S)-AzeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(S)-(-)-2-azetidinecarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1[C@@H](CC1)C(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought in an argon atmosphere to a temperature of approximately -20° C
|
Type
|
ADDITION
|
Details
|
On stabilization of the temperature, the following were added in quick succession
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.27 mmol | |
AMOUNT: VOLUME | 0.69 mL |
Name
|
|
Type
|
product
|
Smiles
|
CC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.34 mmol | |
AMOUNT: VOLUME | 0.65 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([N:11]1[CH2:14][CH2:13][C@H:12]1[C:15](O)=O)=[O:10])[C:2]1[CH:7]=CC=C[CH:3]=1.N1CC[C@H:19]1C(O)=O.C(Cl)[Cl:26]>>[CH2:1]([O:8][C:9]([Cl:26])=[O:10])[CH:2]([CH3:7])[CH3:3].[CH3:19][CH:12]1[CH2:15][CH2:9][NH:11][CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1[C@@H](CC1)C(=O)O
|
Name
|
Z-(S)-AzeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(S)-(-)-2-azetidinecarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1[C@@H](CC1)C(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought in an argon atmosphere to a temperature of approximately -20° C
|
Type
|
ADDITION
|
Details
|
On stabilization of the temperature, the following were added in quick succession
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.27 mmol | |
AMOUNT: VOLUME | 0.69 mL |
Name
|
|
Type
|
product
|
Smiles
|
CC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.34 mmol | |
AMOUNT: VOLUME | 0.65 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |